2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether
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Overview
Description
2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the growth of microorganisms through the disruption of their cell membranes. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various systems in the body. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the central nervous system, causing sedation and muscle relaxation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether in lab experiments is its broad range of potential applications. Its antibacterial, antifungal, and anticancer properties make it a promising candidate for further research in these areas. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether. One area of interest is its potential use as a fluorescent probe for the detection of other metal ions in water. Another area of research is the development of derivatives of this compound with enhanced activity and reduced toxicity. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of bacterial, fungal, and cancerous diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether involves the reaction of 2-bromoacetophenone, 2-amino-5-mercapto-1,3,4-thiadiazole, and 2-phenylacetaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of mercury ions in water.
Properties
Molecular Formula |
C18H13BrN4OS |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13BrN4OS/c1-24-15-9-5-2-6-12(15)10-11-16-22-23-17(20-21-18(23)25-16)13-7-3-4-8-14(13)19/h2-11H,1H3/b11-10+ |
InChI Key |
YUNHNRAVEABYFE-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
SMILES |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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